Chloro[(dichlorophenyl)methyl]methylbenzene
Description
Chloro[(dichlorophenyl)methyl]methylbenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with three distinct groups:
- A methyl group (-CH₃).
- A chloro group (-Cl).
- A (dichlorophenyl)methyl group (-CH₂-C₆H₃Cl₂), where the phenyl ring is further substituted with two chlorine atoms.
The exact positions of these substituents depend on the synthetic route, but common configurations involve chlorine atoms at the 3,4- or 2,4-positions on the dichlorophenyl moiety, as seen in related compounds like 3,4-dichlorophenyl isocyanate . Its synthesis likely involves phosgenation of dichloroaniline derivatives in methylbenzene (toluene), a method analogous to the production of diuron intermediates .
Properties
CAS No. |
85711-88-2 |
|---|---|
Molecular Formula |
C14H11Cl3 |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
1,2-dichloro-3-[(2-chloro-6-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H11Cl3/c1-9-4-2-6-12(15)11(9)8-10-5-3-7-13(16)14(10)17/h2-7H,8H2,1H3 |
InChI Key |
PZEKTLOOCCCQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Chloro[(dichlorophenyl)methyl]methylbenzene is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Chloro[(dichlorophenyl)methyl]methylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Methyl and Fluoro
The van der Waals radii of substituents critically influence molecular interactions:
- Chloro (1.80 Å) is comparable in size to methyl (2.0 Å) but larger than fluoro (1.35 Å) or hydrogen (1.2 Å) .
- Bioactivity Implications: Chloro groups mimic methyl groups sterically but introduce electronegativity and enhanced hydrophobic interactions. For example, in Indisulam, replacing chloro with methyl or nitrile retains activity, while hydrogen substitution reduces binding energy by ~0.95 kcal/mol due to lost hydrophobic interactions . In α-amylase inhibitors, dichloro-substituted derivatives (e.g., compounds 9, 10, 21, 22) exhibit higher activity than mono-chloro analogs, highlighting the synergistic effect of multiple chlorine atoms .
Positional Isomerism and Activity
The positions of chlorine atoms on aromatic rings significantly alter physicochemical and biological properties:
Comparison with Halogenated Thiophene and Imidazole Derivatives
Compounds like 2-[chloro(phenyl)methyl]thiophene () share structural motifs with this compound but differ in core aromatic systems:
Dichloro-Substituted vs. Mixed Halogenated Analogs
- Fluorine Substitution : Compounds like 2-Chloro-1,4-difluoro-3-methylbenzene () combine chloro, fluoro, and methyl groups. Fluorine’s small size and high electronegativity reduce steric hindrance but may limit hydrophobic interactions compared to dichloro analogs .
Key Data Table: Comparative Analysis
Biological Activity
Chloro[(dichlorophenyl)methyl]methylbenzene, also known as 1-Chloro-2-[dichloro(phenyl)methyl]benzene, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological effects, including antimicrobial properties, cytotoxicity, and pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorinated aromatic system that contributes to its reactivity and interaction with biological targets. The presence of multiple chlorine atoms enhances lipophilicity, which can influence its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In one study, derivatives of chlorinated compounds were evaluated for their efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The chlorinated derivatives showed comparable or superior activity to clinically used antibiotics such as ampicillin and rifampicin .
| Compound | Activity Against MRSA | Activity Against E. faecalis |
|---|---|---|
| 1-Chloro-2-[dichloro(phenyl)methyl]benzene | Submicromolar | Active |
| Other Chlorinated Derivatives | Varies | Varies |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on mammalian cell lines revealed that while some derivatives exhibited significant cytotoxicity, others showed minimal effects on primary porcine monocyte-derived macrophages. This suggests potential therapeutic applications where selective toxicity is advantageous .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in bacteria and cancer cells. The compound's ability to interact with cellular membranes and disrupt homeostasis has been hypothesized as a contributing factor to its antimicrobial and cytotoxic properties.
Case Studies
- Antibacterial Efficacy : A series of chlorinated compounds were tested for antibacterial activity against MRSA. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating a promising lead for further development .
- Cytotoxicity Profile : In another study, the cytotoxicity of various chlorinated benzene derivatives was assessed using human cancer cell lines. Results indicated that certain structural modifications could enhance selectivity towards cancer cells while minimizing effects on non-cancerous cells .
Q & A
Basic: What are the standard synthetic routes for Chloro[(dichlorophenyl)methyl]methylbenzene, and what reaction conditions are critical?
Answer:
Common synthetic routes involve halogenation and coupling reactions. For example, a method analogous to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene synthesis (PubChem) involves:
- Reagents : Halogenating agents (e.g., Cl₂, SOCl₂), bases (NaOH, K₂CO₃), and coupling catalysts (e.g., Pd/C).
- Conditions : Solvents like DMSO or acetonitrile, temperatures between 60–100°C, and controlled pH (neutral to mildly basic).
- Critical variables : Solvent polarity affects reaction rates, while excessive chlorination can lead byproducts; stoichiometric ratios must be optimized .
Advanced: How can reaction conditions be optimized to mitigate low yields in halogenation steps?
Answer:
Low yields often stem from incomplete substitution or side reactions. Methodological strategies include:
- Temperature modulation : Gradual heating (e.g., 80°C) reduces decomposition of sensitive intermediates.
- Catalyst screening : Pd-based catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions).
- In situ monitoring : Techniques like HPLC or NMR track intermediate formation to adjust reagent addition dynamically .
Basic: What pH and solvent conditions are required to maintain the stability of this compound?
Answer:
Stability is pH-dependent. For analogs like 2-Chloro-1-ethynyl-4-methoxybenzene:
- Aqueous stability : Stable in pH 5–9; acidic conditions (<pH 5) risk hydrolysis, while alkaline conditions (>pH 9) may dechlorinate.
- Storage : Use anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) to prevent moisture-induced degradation .
Advanced: How should researchers address contradictions in reported reaction outcomes (e.g., varying yields or byproducts)?
Answer:
Contradictions arise from divergent experimental setups. Resolve them by:
- Theoretical alignment : Link results to mechanistic frameworks (e.g., SN1 vs. SN2 pathways for substitution reactions).
- Variable isolation : Systematically test parameters (solvent, temperature, catalyst loading) using Design of Experiments (DoE) models.
- Meta-analysis : Compare datasets across studies to identify outliers or methodological biases .
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical protocols include:
- PPE : Wear gloves (Viton® or Silver Shield®), Tychem® CPF 4 suits, and eye protection.
- Exposure control : Use fume hoods, monitor airborne concentrations, and prohibit eating/drinking in labs.
- Emergency measures : Provide eyewash stations and showers; decontaminate clothing immediately .
Advanced: How to design experiments to assess the environmental fate of this compound?
Answer:
Follow frameworks like Project INCHEMBIOL (EPA):
- Abiotic studies : Measure hydrolysis rates, photodegradation (UV exposure), and soil adsorption coefficients.
- Biotic studies : Use microcosms to evaluate microbial degradation pathways.
- Long-term tracking : Employ LC-MS/MS to quantify residues in environmental matrices (water, soil) .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Model transition states for substitution or coupling reactions.
- Thermodynamic data : Use NIST enthalpy values (ΔrH°) to predict reaction feasibility.
- QSAR models : Corrogate substituent effects (e.g., Cl position) with reaction outcomes .
Basic: Which analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Structural elucidation : NMR (¹H/¹³C), FT-IR, and X-ray crystallography.
- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS.
- Reference standards : Cross-validate with certified materials (e.g., EP impurity standards) .
Advanced: How to investigate the stereochemical outcomes of nucleophilic substitutions involving this compound?
Answer:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA.
- Kinetic studies : Measure rate constants under varying conditions (polar aprotic solvents, nucleophile strength).
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) to track inversion/retention .
Advanced: What methodologies assess the biological activity of this compound derivatives?
Answer:
- In vitro assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., cytochrome P450).
- ADMET profiling : Evaluate solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 cells).
- Target validation : Use CRISPR knockouts to confirm specificity in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
